molecular formula C13H17N3O3 B11800854 Methyl 6-(4-acetylpiperazin-1-yl)nicotinate

Methyl 6-(4-acetylpiperazin-1-yl)nicotinate

Katalognummer: B11800854
Molekulargewicht: 263.29 g/mol
InChI-Schlüssel: NGKDXFQTBCWMMX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 6-(4-acetylpiperazin-1-yl)nicotinate is an organic compound with the molecular formula C13H17N3O3 and a molecular weight of 263.29 g/mol . This compound is primarily used in research and development due to its unique chemical structure and properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(4-acetylpiperazin-1-yl)nicotinate typically involves the reaction of nicotinic acid derivatives with acetylpiperazine. The process generally includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for scale, yield, and purity. These methods would involve large-scale esterification and acylation reactions, followed by purification processes such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 6-(4-acetylpiperazin-1-yl)nicotinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines.

Wissenschaftliche Forschungsanwendungen

Methyl 6-(4-acetylpiperazin-1-yl)nicotinate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Methyl 6-(4-acetylpiperazin-1-yl)nicotinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl nicotinate: A simpler ester of nicotinic acid, used primarily as a rubefacient.

    Acetylpiperazine derivatives: Compounds with similar piperazine rings but different substituents.

Uniqueness

Methyl 6-(4-acetylpiperazin-1-yl)nicotinate is unique due to its combination of a nicotinate ester and an acetylpiperazine moiety. This structure imparts distinct chemical and biological properties, making it valuable for research and development .

Eigenschaften

Molekularformel

C13H17N3O3

Molekulargewicht

263.29 g/mol

IUPAC-Name

methyl 6-(4-acetylpiperazin-1-yl)pyridine-3-carboxylate

InChI

InChI=1S/C13H17N3O3/c1-10(17)15-5-7-16(8-6-15)12-4-3-11(9-14-12)13(18)19-2/h3-4,9H,5-8H2,1-2H3

InChI-Schlüssel

NGKDXFQTBCWMMX-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)N1CCN(CC1)C2=NC=C(C=C2)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.